molecular formula C15H15F3N6O3 B2939445 4-ethyl-2,3-dioxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperazine-1-carboxamide CAS No. 2034374-09-7

4-ethyl-2,3-dioxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2939445
CAS No.: 2034374-09-7
M. Wt: 384.319
InChI Key: GTFOZTSAKAIWFB-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . Triazolothiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . It has wide applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Scientific Research Applications

Synthesis and Biological Activity

The compound 4-ethyl-2,3-dioxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperazine-1-carboxamide, due to its complex structure involving triazolo-pyridine and piperazine groups, could be related to various synthesized heterocyclic compounds that have been explored for their potential biological activities. For instance, derivatives of 1,2,4-triazolo[1,5-alpha]pyrimidines have been synthesized and evaluated for their antihypertensive activity, showing promising results for certain compounds within this class (Bayomi et al., 1999). Similarly, novel 1,2,4-triazole derivatives have been studied for their antimicrobial activities, with some compounds demonstrating good to moderate activities against various microorganisms (Bektaş et al., 2007).

Chemical Synthesis and Optimization

The chemical synthesis of compounds containing the triazolopyridine moiety, similar to the one in the queried compound, has been an area of interest due to the biological relevance of such structures. For example, the discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase highlights the process of identifying and optimizing compounds for better potency and selectivity through the modification of core structures and substituents (Thalji et al., 2013). This process involves extensive synthesis and testing to find compounds with desirable pharmacological profiles.

Mechanistic Studies and Receptor Antagonism

Further research into the mechanisms of action and receptor interactions of triazolo-pyridine derivatives has been conducted to understand their pharmacological effects better. Studies on adenosine A2a receptor antagonists, incorporating triazolotriazine core structures, have demonstrated the potential of such compounds in modulating receptor activity, which could have implications for treating conditions like Parkinson's disease (Vu et al., 2004).

Mechanism of Action

Future Directions

The future directions in the research of such compounds could involve the development of new synthetic approaches and exploration of their diverse pharmacological activities . In silico pharmacokinetic and molecular modeling studies could also be beneficial .

Properties

IUPAC Name

4-ethyl-2,3-dioxo-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N6O3/c1-2-22-5-6-24(13(26)12(22)25)14(27)19-8-11-21-20-10-7-9(15(16,17)18)3-4-23(10)11/h3-4,7H,2,5-6,8H2,1H3,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFOZTSAKAIWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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